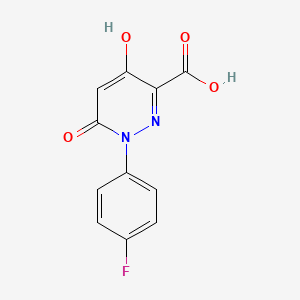

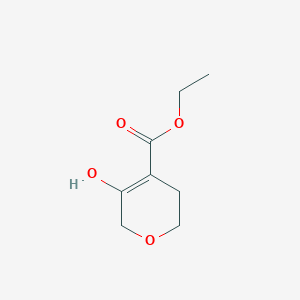

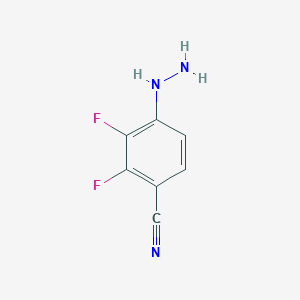

![molecular formula C13H8N2O3 B1395628 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 1183092-86-5](/img/structure/B1395628.png)

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Übersicht

Beschreibung

The compound “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is a complex organic molecule. It is likely to be a derivative of pyrazolo[3,4-b]pyridine1. However, specific details about this compound are not readily available in the literature.

Synthesis Analysis

The synthesis of similar compounds, such as o-hydroxyphenyl-substituted pyrazolo[3,4-b]pyridines, has been reported1. The process involves a three-component synthesis from substituted salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of FeCl31. However, the specific synthesis process for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is not explicitly mentioned in the literature.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques2. These techniques include IR, proton NMR, and mass spectroscopy. The ground and excited state nature of these derivatives has been examined using UV-Vis absorption and fluorescence spectroscopy2. However, the specific molecular structure analysis for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” is not explicitly mentioned in the literature.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied3. However, the specific chemical reactions involving “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed1. However, the specific physical and chemical properties of “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Field : Organic Chemistry

- Application Summary : Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds are synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Methods : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

-

Clinical Applications of Pyridine-Based Molecules

- Field : Medicinal Chemistry

- Application Summary : Pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA .

- Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results : Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine .

-

Synthesis of Fused Chromeno Pyrrolo Quinolinone Compounds

- Field : Medicinal Chemistry

- Application Summary : Fused chromeno pyrrolo quinolinone compounds have been synthesized and tested for anticancer activity using murine melanoma cell lines .

- Methods : The synthesis of these compounds involves various chemical reactions .

- Results : The synthesized compounds showed significant anticancer activity with IC50 values of 228.5 μM, 197.7 μM, and 70.74 μM, respectively .

-

Synthesis of Dihydropyrano Pyrazole Carbonitrile Compounds

- Field : Organic Chemistry

- Application Summary : Dihydropyrano pyrazole carbonitrile compounds are synthesized and used in various chemical reactions .

- Methods : The synthesis is carried out under solvent-free conditions at room temperature .

- Results : The best yield of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was achieved using this method .

-

N-Heterocycles in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application Summary : Heterocyclic compounds, including pyridines, dihydropyridines, and piperidines, are the pillar of medicinal chemistry research . They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

- Methods : These compounds are synthesized through various chemical reactions .

- Results : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

-

Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3

- Field : Organic Chemistry

- Application Summary : The synthesis of the metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3 involves the use of N, N′ -Carbonyldiimidazole (CDI) and 4,5-diamino-6-chloropyrimidine .

- Methods : CDI is added into a stirred solution of 4,5-diamino-6-chloropyrimidine in 1,4-dioxane .

- Results : The reaction results in the formation of the desired metabolites .

Safety And Hazards

The safety and hazards associated with similar compounds have been reported5. However, the specific safety and hazards associated with “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.

Zukünftige Richtungen

The future directions for the study of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been discussed in the context of their potential applications in drug discovery6. However, the specific future directions for “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione” are not explicitly mentioned in the literature.

Please note that the information provided is based on the available literature and may not be fully applicable to “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione”. Further research may be required to obtain comprehensive information about this specific compound.

Eigenschaften

IUPAC Name |

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAGKMHPVDPZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

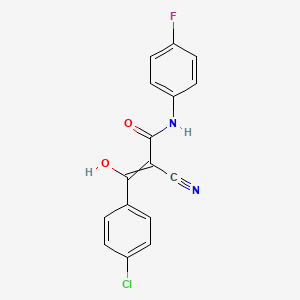

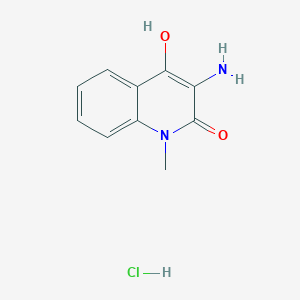

![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)

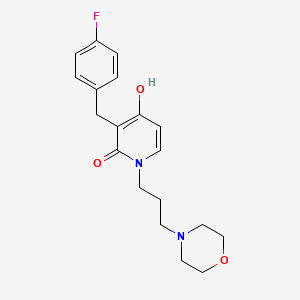

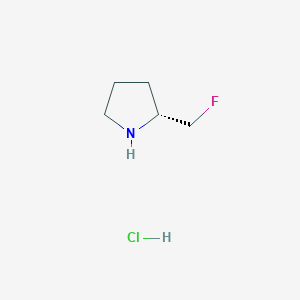

![6-ethyl-4-hydroxy-3-(4-nitrobenzyl)-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395549.png)

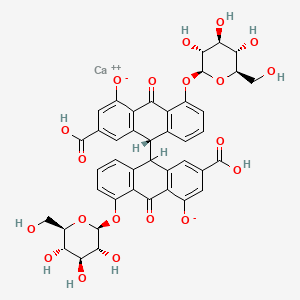

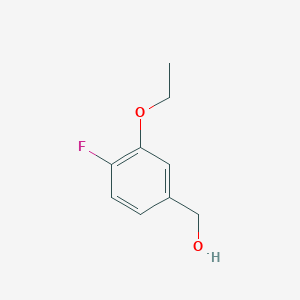

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)

![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)